3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-[4-ethyl-2-hydroxy-6-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-phenyl]-propan-1-one
CAS No.:
Cat. No.: VC17966171
Molecular Formula: C25H30O10
Molecular Weight: 490.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H30O10 |
|---|---|
| Molecular Weight | 490.5 g/mol |
| IUPAC Name | 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one |
| Standard InChI | InChI=1S/C25H30O10/c1-2-13-9-16(28)21(15(27)5-3-14-4-6-17-18(11-14)33-8-7-32-17)19(10-13)34-25-24(31)23(30)22(29)20(12-26)35-25/h4,6,9-11,20,22-26,28-31H,2-3,5,7-8,12H2,1H3/t20-,22-,23+,24-,25-/m1/s1 |
| Standard InChI Key | NLZYYMHUDULKQF-PRDVQWLOSA-N |
| Isomeric SMILES | CCC1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)CCC3=CC4=C(C=C3)OCCO4)O |
| Canonical SMILES | CCC1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC4=C(C=C3)OCCO4)O |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Functional Groups
The compound features a central propan-1-one backbone linked to two distinct aromatic systems: a 2,3-dihydrobenzo dioxin moiety and a substituted phenyl group. The phenyl ring is further functionalized with a 4-ethyl group, a hydroxyl group at position 2, and a glycosidic bond to a tetrahydro-pyran (glucose analog) unit at position 6 . The pyran ring adopts a chair conformation with stereochemical specificity at positions 2, 3, 4, 5, and 6, as indicated by the (2S,3R,4S,5S,6R) configuration.
Key functional groups include:
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Ether linkages in the benzodioxin and pyran systems
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Hydroxyl groups contributing to polarity and hydrogen-bonding capacity
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Ketone group at the propan-1-one junction, enabling potential reactivity in nucleophilic additions
Stereochemical Considerations
The stereochemistry of the pyran ring is critical for molecular recognition in biological systems. Computational models suggest that the β-D-glucopyranosyl configuration (evident from the [C@H] descriptors in the InChI string) stabilizes the molecule through intramolecular hydrogen bonding between the C3 hydroxyl and the pyran oxygen . This arrangement may influence solubility and interaction with biomacromolecules.
Spectroscopic Signatures
While experimental spectral data for this specific compound remains unpublished, analogs with similar substructures exhibit characteristic IR absorptions at:
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3300–3500 cm⁻¹ (O-H stretching)
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1680–1720 cm⁻¹ (C=O stretching of ketone)
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1250–1300 cm⁻¹ (C-O-C asymmetric stretching in ethers) .
¹H-NMR predictions indicate distinct signals for the ethyl group (δ 1.2–1.4 ppm, triplet) and aromatic protons in the benzodioxin system (δ 6.7–7.1 ppm).
Synthetic Methodology and Challenges
Retrosynthetic Analysis
The synthesis can be deconstructed into three key fragments (Figure 1):
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Benzodioxin-propione unit: Derived from 6-bromo-2,3-dihydrobenzo dioxin via Friedel-Crafts acylation.
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Glycosylated phenyl intermediate: Synthesized through Koenigs-Knorr glycosylation of 4-ethyl-2,6-dihydroxyacetophenone with peracetylated glucose followed by deprotection.
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Coupling strategy: Mitsunobu reaction or Ullmann coupling to link the fragments.
Critical Reaction Steps
Glycosylation Efficiency: Achieving regioselective O-glycosylation at the phenyl C6 position requires meticulous control of protecting groups. Reported yields for analogous reactions range from 45–62% when using silver triflate as a promoter.
Stereochemical Integrity: The β-anomeric configuration of the glucose moiety is preserved using participating protecting groups (e.g., acetyl) at C2, which direct nucleophilic attack to the β-face .
Purification Challenges: The compound’s high polarity necessitates reverse-phase HPLC for final purification, with acetonitrile/water gradients yielding >95% purity.
Physicochemical Profiling
Thermodynamic Properties
The moderate LogP value suggests balanced lipophilicity, potentially enabling membrane permeability while retaining water solubility via hydrogen-bonding groups.
Crystallographic Data
Though single-crystal X-ray data is unavailable, molecular dynamics simulations predict a planar benzodioxin system tilted at 57° relative to the phenyl ring, minimizing steric clash between the ethyl group and pyran substituents.
Comparative Analysis with Structural Analogs
The 4-ethyl substitution in the target compound enhances hydrophobic interactions compared to methyl analogs, potentially improving binding to lipophilic enzyme pockets.
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